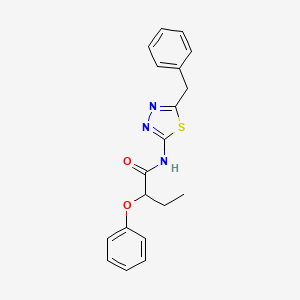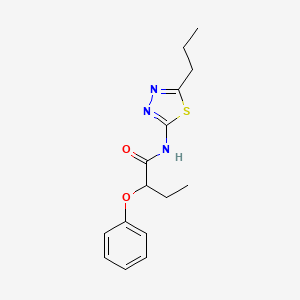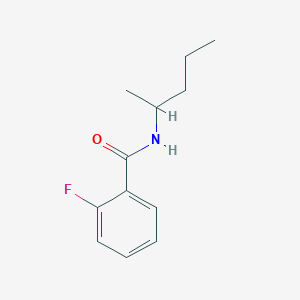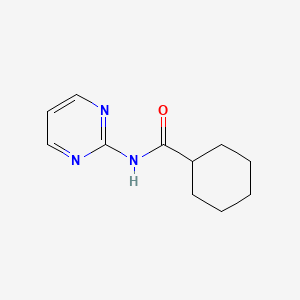
N,N'-bis(3-methoxyphenyl)biphenyl-2,2'-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(3-methoxyphenyl)biphenyl-2,2’-dicarboxamide is an organic compound with the molecular formula C28H24N2O4 It is characterized by the presence of two methoxyphenyl groups attached to a biphenyl core, with dicarboxamide functionalities at the 2,2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methoxyphenyl)biphenyl-2,2’-dicarboxamide typically involves the Ullmann coupling reaction. This reaction is catalyzed by copper(I) iodide (CuI) in the presence of cesium carbonate (Cs2CO3) and tetrabutylammonium bromide (TBAB). The reaction is carried out at 120°C under palladium-free conditions . The starting materials for this synthesis are 2-bromobenzamides, which undergo coupling to form the desired biaryldiamide product.
Industrial Production Methods
While specific industrial production methods for N,N’-bis(3-methoxyphenyl)biphenyl-2,2’-dicarboxamide are not well-documented, the Ullmann coupling reaction provides a scalable and efficient route for its synthesis. The use of copper catalysts and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-methoxyphenyl)biphenyl-2,2’-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N,N’-bis(3-methoxyphenyl)biphenyl-2,2’-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-bis(3-methoxyphenyl)biphenyl-2,2’-dicarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, influencing their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-methoxyphenyl)biphenyl-2,2’-dicarboxamide: Similar structure with methoxy groups at the 2-position.
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Contains a naphthalene core instead of a biphenyl core.
N,N’-bis(pyridine-4-ylmethyl)naphthalene-2,6-dicarboxamide: Features pyridine groups and a naphthalene core.
Uniqueness
N,N’-bis(3-methoxyphenyl)biphenyl-2,2’-dicarboxamide is unique due to its specific substitution pattern and the presence of methoxy groups at the 3-position. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C28H24N2O4 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-[(3-methoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H24N2O4/c1-33-21-11-7-9-19(17-21)29-27(31)25-15-5-3-13-23(25)24-14-4-6-16-26(24)28(32)30-20-10-8-12-22(18-20)34-2/h3-18H,1-2H3,(H,29,31)(H,30,32) |
InChI Key |
IMKCZXGARCIAMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960426.png)

![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14960439.png)


![1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960463.png)

![4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide](/img/structure/B14960491.png)

